6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine
Description
6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine (CAS: SC-25835) is a pyridine derivative featuring a 6-methyl group, methylsulfanyl substituents at positions 2 and 4, and an amine group at position 3 . It is primarily utilized as a synthetic intermediate in organic and medicinal chemistry. For example, it serves as a precursor in the preparation of acetamide derivatives, such as 2-bromo-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl) acetamide, which are relevant to pharmaceutical research . The compound is commercially available through suppliers like SynChem, Inc., highlighting its importance as a building block in drug discovery workflows .
Properties
IUPAC Name |
6-methyl-2,4-bis(methylsulfanyl)pyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S2/c1-5-4-6(11-2)7(9)8(10-5)12-3/h4H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVWDAKMASGPBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SC)N)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine typically involves multi-step reactions starting from commercially available precursors. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is a palladium-catalyzed process used to form carbon-carbon bonds. The reaction conditions usually involve the use of arylboronic acids and halogenated pyridine derivatives in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield and purity while minimizing costs and environmental impact. This often involves the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl groups can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the amine position.
Scientific Research Applications
6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and applications of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine and related compounds:
Key Differences and Implications
Spectroscopic and Physicochemical Properties
- Methyl 6-methyl-2,4-dihydroxybenzoate displays distinct ¹H and ¹³C NMR shifts compared to sulfur-containing analogs. For example, its hydroxyl protons resonate at δ 5.2–5.5 ppm, whereas methylsulfanyl groups in this compound result in upfield shifts for adjacent protons due to electron-withdrawing effects .
- The dihydropyranone core in (S)-2-(4-hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one introduces a chiral center and ketone functionality, altering solubility and reactivity compared to the planar pyridine system of the target compound .
Biological Activity
6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine (CAS No. 134991-79-0) is a pyridine derivative notable for its diverse biological activities. Its unique molecular structure, characterized by two methylthio groups and an amine functional group, contributes to its potential therapeutic applications. This article reviews the compound's biological activity, including its mechanisms of action, biochemical properties, and relevant case studies.
- Molecular Formula: C₈H₁₂N₂S₂
- Molecular Weight: 200.3268 g/mol
- IUPAC Name: 6-Methyl-2,4-bis(methylthio)pyridin-3-ylamine
The compound's structure allows for various interactions with biological targets, influencing its pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been observed to exhibit:
- Enzyme Inhibition: The compound can inhibit certain kinases involved in cellular signaling pathways, affecting processes such as inflammation and apoptosis .
- Antioxidant Properties: It influences oxidative stress responses by modulating the activity of enzymes involved in redox reactions.
- Gene Expression Modulation: The compound alters the expression of genes related to stress responses and metabolic pathways.
Cellular Effects
In vitro studies have demonstrated that this compound influences various cellular processes:
- Cell Signaling: It modulates key signaling pathways that regulate cell survival and apoptosis.
- Metabolic Activity: The compound affects metabolic flux by interacting with metabolic enzymes.
Study on Anti-inflammatory Effects
A notable study investigated the anti-inflammatory properties of this compound in a murine model of arthritis. The results indicated that treatment with the compound significantly reduced levels of pro-inflammatory cytokines such as TNFα and IL-6, demonstrating its potential as a therapeutic agent for autoimmune conditions .
Neuroprotective Effects
Research has also highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases. In transgenic mice models, administration of this compound was associated with decreased neuronal apoptosis and improved cognitive function post-injury, suggesting its utility in treating conditions like Alzheimer's disease .
| Property | Description |
|---|---|
| Solubility | Soluble in organic solvents; limited solubility in water |
| Stability | Stable under standard laboratory conditions; sensitive to light |
| Transport Mechanisms | Interacts with specific transporters for cellular uptake |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption: The compound displays variable absorption rates depending on the route of administration.
- Distribution: It is distributed throughout tissues via binding to plasma proteins.
- Metabolism: Metabolized primarily in the liver through oxidation and conjugation pathways.
- Excretion: Excreted mainly through urine as metabolites.
Q & A
(Basic) What are the standard synthetic protocols for preparing 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine?
The compound is typically synthesized via nucleophilic substitution or thiolation reactions. A common approach involves reacting a pyridine precursor (e.g., 3-amino-6-methylpyridine) with methylsulfanylating agents like methanethiol or dimethyl disulfide under controlled conditions. Key steps include:
- Step 1 : Activation of the pyridine ring at positions 2 and 4 using Lewis acids (e.g., AlCl₃) to facilitate sulfanyl group introduction.
- Step 2 : Quenching and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
- Validation : Confirm purity (>95%) using HPLC and structural integrity via ¹H/¹³C NMR .
(Advanced) How can retrosynthetic analysis guide the optimization of this compound’s synthesis?
Retrosynthetic strategies focus on breaking the molecule into simpler precursors. For this compound:
- Disconnections : Target the C–S bonds at positions 2 and 4, suggesting methylsulfanyl groups as late-stage additions.
- Precursor Selection : Prioritize commercially available pyridines with pre-installed methyl and amine groups.
- Route Efficiency : Evaluate protecting group strategies for the amine to prevent side reactions during thiolation. Computational tools (e.g., CAS Common Chemistry data) aid in precursor selection and reaction feasibility .
(Basic) Which analytical techniques are critical for characterizing this compound?
Essential methods include:
- NMR Spectroscopy : ¹H NMR identifies methyl (δ 2.1–2.3 ppm) and sulfanyl (δ 1.4–1.6 ppm) groups. ¹³C NMR confirms aromatic carbons and substituents.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calc’d for C₈H₁₁N₂S₂: 199.04).
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .
(Advanced) How to resolve contradictions between NMR and MS data during characterization?
Discrepancies (e.g., unexpected peaks in NMR or deviant molecular ions in MS) require:
- Repetition : Re-run spectra under standardized conditions (solvent, temperature).
- Complementary Techniques : Use IR spectroscopy to confirm functional groups or X-ray crystallography for unambiguous structural assignment.
- Isotopic Analysis : Check for isotopic patterns in MS to rule out impurities .
(Basic) What in vitro assays are suitable for initial biological activity screening?
Common assays include:
- Enzyme Inhibition : Test against kinases or cytochrome P450 isoforms using fluorogenic substrates.
- Cell Viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity.
- Dose-Response : Use IC₅₀ calculations to quantify potency. Optimize DMSO concentrations (<0.1%) to avoid solvent interference .
(Advanced) How to address inconsistent bioactivity results across assay platforms?
Inconsistencies (e.g., variable IC₅₀ values) may arise from:
- Assay Conditions : Standardize pH, temperature, and incubation times.
- Compound Stability : Pre-test stability in assay buffers via LC-MS.
- Target Specificity : Use siRNA knockdowns or competitive binding studies to confirm on-target effects .
(Basic) What methods assess the compound’s stability under storage conditions?
- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.
- Light Sensitivity : Store aliquots in amber vials and compare with clear vials under UV light.
- Degradation Products : Identify by LC-MS and NMR if decomposition exceeds 5% .
(Advanced) How to elucidate degradation pathways of this compound?
- Forced Degradation : Subject to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions.
- Mechanistic Studies : Use LC-MS/MS to identify major degradation products (e.g., sulfoxide derivatives from oxidation).
- Computational Modeling : Predict reactive sites using software like Gaussian (DFT calculations) .
(Basic) Which solvents and conditions optimize its solubility for experimental use?
- Solvent Screening : Test DMSO, ethanol, and aqueous buffers (PBS, pH 7.4).
- Sonication : Apply ultrasound (30 min, 25°C) to enhance dissolution.
- Critical Micelle Concentration (CMC) : Use surfactants (e.g., Tween-80) for hydrophobic derivatives .
(Advanced) How to design SAR studies for derivatives of this compound?
- Core Modifications : Systematically vary substituents (e.g., replace methylsulfanyl with ethylsulfanyl).
- Activity Cliffs : Compare IC₅₀ values to identify structural features driving potency.
- 3D-QSAR : Use CoMFA or CoMSIA models to correlate steric/electronic properties with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
